molecular formula C11H20O10 B1215316 3-O-beta-D-Galactopyranosyl-D-arabinose CAS No. 6057-48-3

3-O-beta-D-Galactopyranosyl-D-arabinose

Cat. No.: B1215316
CAS No.: 6057-48-3
M. Wt: 312.27 g/mol
InChI Key: ZTTRCZJSZGZSTB-XGWBRSPTSA-N
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Scientific Research Applications

3-O-beta-D-Galactopyranosyl-D-arabinose has several scientific research applications, including:

Mechanism of Action

While the exact mechanism of action is not detailed in the search results, studies have shown that it can selectively stimulate the growth of Bifidobacterium and Lactobacillus, which are beneficial bacteria that have been associated with improved gut health . Other studies suggest that it inhibits the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose typically involves the glycosylation of D-arabinose with a beta-D-galactopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using optimized glycosylation reactions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-arabinose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glycosidic linkage and the presence of both galactopyranosyl and arabinose moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTRCZJSZGZSTB-XGWBRSPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976008
Record name 3-O-Hexopyranosylpentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6057-48-3
Record name Galarose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6057-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Galactosylarabinose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Hexopyranosylpentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 2
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 3
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 4
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 5
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 6
Reactant of Route 6
3-O-beta-D-Galactopyranosyl-D-arabinose

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